molecular formula C17H14FN3OS2 B2785256 N-(3-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-84-0

N-(3-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2785256
CAS No.: 864917-84-0
M. Wt: 359.44
InChI Key: IDBMELQDRDQYGU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14FN3OS2 and its molecular weight is 359.44. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c1-11-4-2-5-12(8-11)16-20-17(24-21-16)23-10-15(22)19-14-7-3-6-13(18)9-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBMELQDRDQYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluorophenyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a novel compound belonging to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial fields. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and potential mechanisms of action.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of 3-fluoroaniline with m-tolylthioacetic acid in the presence of appropriate reagents. The structural characterization was performed using various techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the molecular structure.

Anticancer Activity

The anticancer activity of this compound was evaluated against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
MCF-7 (Breast)18.1 ± 2.4
HepG2 (Liver)14.1 ± 3.1
K562 (Leukemia)15.5 ± 1.8

The compound exhibited significant cytotoxic effects across these cell lines, indicating its potential as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. In vitro studies suggest that the compound may induce apoptosis in cancer cells by modulating the expression of proteins involved in cell cycle regulation and apoptosis.

Case Studies

A recent study explored the effects of this compound on MCF-7 cells. The results indicated that treatment with this compound led to a significant reduction in cell viability compared to control groups. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting that the compound induces apoptosis.

Another study focused on its effects on K562 cells, where it was found to inhibit the Bcr-Abl tyrosine kinase activity with an IC50 value of 7.4 µM. This inhibition is crucial for treating chronic myeloid leukemia (CML), highlighting the compound's potential as a targeted therapy for this malignancy.

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